molecular formula C5H3F7O2 B15127497 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)butanoic acid CAS No. 773869-22-0

3,4,4,4-Tetrafluoro-3-(trifluoromethyl)butanoic acid

Cat. No.: B15127497
CAS No.: 773869-22-0
M. Wt: 228.06 g/mol
InChI Key: XOCKVJATRHEEPH-UHFFFAOYSA-N
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Description

3,4,4,4-Tetrafluoro-3-(trifluoromethyl)butanoic acid is a fluorinated organic compound with the molecular formula C5H3F7O2. It is known for its high fluorine content, which imparts unique chemical and physical properties. This compound is primarily used in research and industrial applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)butanoic acid typically involves the fluorination of precursor compounds. One common method is the reaction of 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)butanoyl chloride with water under controlled conditions. The reaction is usually carried out in the presence of a catalyst to enhance the yield and purity of the product.

Industrial Production Methods

Industrial production of this compound often involves large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The process requires stringent safety measures due to the hazardous nature of fluorine. The final product is purified through distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

3,4,4,4-Tetrafluoro-3-(trifluoromethyl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding fluorinated carboxylic acids.

    Reduction: Reduction reactions can convert it into fluorinated alcohols or aldehydes.

    Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.

Major Products Formed

    Oxidation: Fluorinated carboxylic acids.

    Reduction: Fluorinated alcohols and aldehydes.

    Substitution: Various fluorinated derivatives depending on the nucleophile used.

Scientific Research Applications

3,4,4,4-Tetrafluoro-3-(trifluoromethyl)butanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Its derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to enhance the bioavailability and stability of pharmaceuticals.

    Industry: It is used in the production of specialty chemicals, including surfactants and polymers, due to its unique properties.

Mechanism of Action

The mechanism by which 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)butanoic acid exerts its effects is primarily through its high electronegativity and reactivity due to the presence of multiple fluorine atoms. These properties allow it to interact with various molecular targets, including enzymes and receptors, altering their activity and function. The pathways involved often include inhibition of enzyme activity or modification of receptor binding sites.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-(trifluoromethyl)benzoic acid
  • 4,4,4-Trifluoro-3-(trifluoromethyl)crotonic acid

Uniqueness

3,4,4,4-Tetrafluoro-3-(trifluoromethyl)butanoic acid is unique due to its high degree of fluorination, which imparts exceptional stability and reactivity. Compared to similar compounds, it offers a higher fluorine content, making it particularly valuable in applications requiring robust chemical resistance and specific reactivity profiles.

Properties

IUPAC Name

3,4,4,4-tetrafluoro-3-(trifluoromethyl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F7O2/c6-3(1-2(13)14,4(7,8)9)5(10,11)12/h1H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOCKVJATRHEEPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)C(C(F)(F)F)(C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F7O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80896307
Record name 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80896307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

773869-22-0
Record name 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80896307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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